Etonogestrel

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Etonogestrel hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Empfängnisverhütung: This compound wird aufgrund seiner hohen Wirksamkeit und seiner lang anhaltenden Wirkung häufig in Empfängnisverhütungsmitteln wie Implantaten und Vaginalringen eingesetzt

Hormonstudien: Es wird in Studien im Zusammenhang mit der hormonellen Regulation und der reproduktiven Gesundheit verwendet.

Pharmakokinetik: Die Erforschung der Pharmakokinetik von this compound trägt zum Verständnis seiner Absorption, Verteilung, Metabolisierung und Ausscheidung bei.

Arzneimittelverabreichungssysteme: This compound wird für seinen Einsatz in fortschrittlichen Arzneimittelverabreichungssystemen wie kontrolliert freisetzenden Implantaten untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung mit hoher Affinität an die Progesteron- und Östrogenrezeptoren in Zielorganen, darunter der weibliche Reproduktionstrakt, die Brustdrüse, der Hypothalamus und die Hypophyse . Es hemmt die Fruchtbarkeit durch:

Unterdrückung des Eisprungs: Beeinträchtigung der Freisetzung von luteinisierendem Hormon, das für den Eisprung entscheidend ist.

Erhöhung der Viskosität des Zervixschleims: Behinderung des Durchgangs von Spermien.

Veränderung der Gebärmutterschleimhaut: Verhinderung der Einnistung befruchteter Eizellen in das Endometrium.

Wirkmechanismus

Target of Action

Etonogestrel is a synthetic progestogen, and hence is an agonist of the progesterone receptor . The primary targets of this compound are the progesterone and estrogen receptors . These receptors are found in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

This compound works by inhibiting fertility through impairing the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . It also increases the viscosity of the cervical mucus, hindering the passage of spermatozoa, and alters the lining in the uterus to prevent the implantation of fertilized eggs in the endometrium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. By impairing the release of the luteinizing hormone, this compound disrupts the normal cycle of ovulation . This results in downstream effects such as increased cervical mucus viscosity and altered uterine lining, which further prevent fertilization and implantation .

Pharmacokinetics

When this compound is administered subdermally, it is absorbed rapidly into the bloodstream and presents a bioavailability of 82% . It is reported that the implant releases around 60 mcg per day in the first 3 months and then decreases steadily, reaching a concentration of 30 mcg at the end of year 2 . This compound is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the prevention of pregnancy. By inhibiting the release of the luteinizing hormone, this compound prevents ovulation . Additionally, the increased viscosity of the cervical mucus and the altered uterine lining hinder sperm passage and prevent implantation of fertilized eggs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound implants have been observed to have a negative influence on sexual function, probably by blocking ovarian function and thus reducing the production of androgens and estrogens . This suggests that the effects of this compound depend on cell or molecular targets whose functional status is variable among individuals .

Biochemische Analyse

Biochemical Properties

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs . These target organs include the female reproductive tract, mammary gland, hypothalamus, and pituitary . The interaction of this compound with these proteins plays a crucial role in its function as a contraceptive.

Cellular Effects

This compound exerts its contraceptive effect by inhibiting fertility. It impairs the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . Additionally, this compound increases the viscosity of the cervical mucus, hindering the passage of the spermatozoa, and alters the lining in the uterus to prevent the implantation of the fertilized eggs in the endometrium .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the progesterone and estrogen receptors. This binding inhibits the release of luteinizing hormone, thereby preventing ovulation . Furthermore, this compound’s interaction with cervical mucus and the uterine lining creates a hostile environment for sperm and fertilized eggs, respectively .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are long-lasting. The contraceptive effect of this compound can remain for up to 5 years when administered in subdermal implants

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, one study has developed a rodent model of implanted this compound at body size equivalent doses to the average dose received by women during each of the first 3 years of this compound subdermal rod use

Metabolic Pathways

This compound is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 . The metabolism of this compound mainly involves hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .

Transport and Distribution

This compound is absorbed rapidly into the bloodstream when administered subdermally . It is highly bound to plasma proteins, mainly albumin followed by sex-hormone binding globulin . The protein-bound form of this compound represents around 96-99% of the administered dose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of etonogestrel involves multiple steps, starting from desogestrel. . The process typically involves the following steps:

Hydroxylation: Introduction of the 11-hydroxy group through microbiological hydroxylation.

Oxidation: Conversion of the 11-hydroxy group to a ketone.

Reduction: Reduction of the ketone to form the desired 11-methylene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of advanced catalytic methods and continuous flow reactors to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Etonogestrel unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Ketonen zu Hydroxylgruppen oder Methylengruppen.

Substitution: Einführung von funktionellen Gruppen wie Methylen- oder Ethinylgruppen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff für Hydrierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte, die bei der Synthese von this compound verwendet werden, wie 11-Hydroxydesogestrel und 11-Methylendesogestrel .

Vergleich Mit ähnlichen Verbindungen

Etonogestrel wird mit anderen synthetischen Gestagenen verglichen, wie zum Beispiel:

Levonorgestrel: Ein weiteres synthetisches Gestagen, das in Empfängnisverhütungsmitteln wie Implantaten und Intrauterinpessaren verwendet wird.

Desogestrel: Die Stammverbindung von this compound, die in oralen Kontrazeptiva verwendet wird.

Norethisteron: Ein synthetisches Gestagen, das in verschiedenen Hormontherapien verwendet wird.

Die Einzigartigkeit von this compound liegt in seiner hohen Wirksamkeit, seiner langen Wirkungsdauer und seiner Eignung für den Einsatz in fortschrittlichen Empfängnisverhütungsmitteln wie subdermalen Implantaten und Vaginalringen .

Eigenschaften

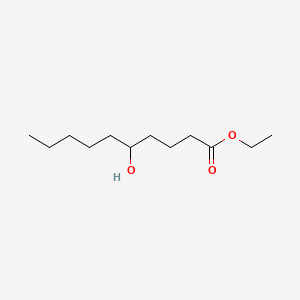

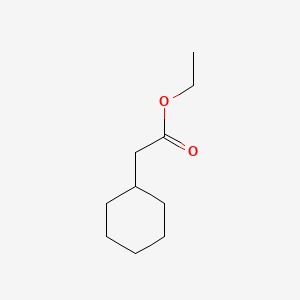

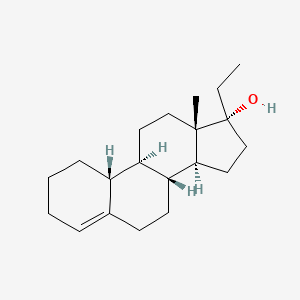

IUPAC Name |

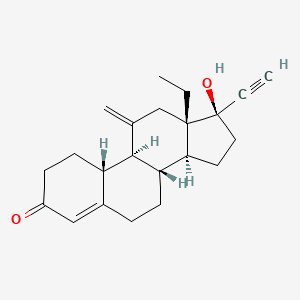

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUYQCUCGESZ-BPIQYHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046782 | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

473.1ºC at 760 mmHg | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 7.37e-03 g/L | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54048-10-1 | |

| Record name | Etonogestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonogestrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETONOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200ºC | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etonogestrel exert its contraceptive effect?

A1: this compound primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]

Q2: Are there other mechanisms by which this compound might provide contraception even at lower serum concentrations?

A2: Research suggests that even when this compound levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []

Q3: Beyond contraception, what other therapeutic uses are being explored for this compound?

A3: Research suggests that this compound implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with this compound use in these patient populations. [, , ]

Q4: How is this compound metabolized in the body?

A4: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact this compound metabolism and, consequently, its effectiveness.

Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in this compound metabolism?

A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased this compound breakdown. Research indicates that women with this variant may have lower serum this compound concentrations, with some falling below the threshold for reliable ovulation suppression. []

Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact this compound concentrations?

A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for this compound metabolism. Consequently, co-administration of efavirenz significantly reduces this compound concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]

Q7: Does rilpivirine-based ART affect this compound concentrations?

A7: Unlike efavirenz, rilpivirine does not significantly alter this compound concentrations. Therefore, this compound-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []

Q8: What is the relationship between this compound concentrations and bleeding patterns in implant users?

A8: Research has identified a complex relationship between this compound levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum this compound concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []

Q9: Are there any differences in this compound pharmacokinetics between breastfeeding and non-breastfeeding women?

A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of this compound. Therefore, this compound implants are considered a safe and effective contraceptive option for breastfeeding women. []

Q10: What is the significance of measuring serum this compound levels in women using implants beyond the approved duration?

A10: Monitoring serum this compound levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if this compound levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.